2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The azepan-1-yl group is a seven-membered nitrogen-containing ring, which is found in various bioactive compounds . The compound also contains a sulfonyl group, which is often found in drugs and can affect their absorption, distribution, metabolism, and excretion .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include an indole ring, a seven-membered azepane ring, and a sulfonyl group. These groups could potentially have interesting interactions, but without a specific 3D structure or further data, it’s difficult to analyze in detail .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution. The azepane ring might be involved in ring-opening reactions. The sulfonyl group could potentially be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, functional groups, and charge distribution would influence properties like solubility, melting point, boiling point, and stability .Scientific Research Applications
Biological and Preclinical Importance
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-isopropylacetamide belongs to the class of N-sulfonylamino azinones, a group of compounds that have garnered significant interest due to their diverse biological activities. These compounds, as a part of sulfa drug analogs, have been recognized for their diuretic, antihypertensive, anti-inflammatory, anticancer, and other biological activities. They hold a privileged position in heterocycles and show promise in treating neurological disorders like epilepsy and schizophrenia through their role as competitive AMPA receptor antagonists (Elgemeie et al., 2019).
Pharmacological Properties
The compound's azepane-based motif is part of a class of compounds that demonstrate a wide array of pharmacological properties. The structural diversity of azepane derivatives makes them potent candidates for discovering new therapeutic agents. With over 20 azepane-based drugs approved by the FDA, these compounds are used to treat a variety of diseases. Recent developments in azepane-based compounds have revealed their effectiveness in treating cancer, tuberculosis, Alzheimer's disease, and as antimicrobial agents, among others. Their significant therapeutic potential is evident in their use as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs (Zha et al., 2019).
Importance in Medicinal Chemistry
The compound's sulfonamide group is a pivotal moiety present in numerous clinically used drugs. This group's presence in drugs is associated with a wide range of therapeutic applications, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. The primary sulfonamide moiety continues to be integrated into novel drugs, showcasing its enduring significance in drug development. The consistent demand for novel sulfonamides to act as selective antiglaucoma drugs, antitumor agents, and to treat other diseases underscores the continuing relevance and potential of these compounds in medicinal chemistry (Carta et al., 2012).
Mechanism of Action
Target of Action
A related compound, 1-azepan-1-yl-2-phenyl-2- (4-thioxo-1,4-dihydro-pyrazolo [3,4-d]pyrimidin-5-yl)ethanone adduct, is known to target the 3-hydroxyacyl-coa dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation .
Biochemical Pathways
Given its potential target, it may be involved in the fatty acid metabolism pathway, where 3-hydroxyacyl-coa dehydrogenase type-2 plays a key role .
Result of Action
Given its potential target, it may influence mitochondrial trna maturation and thus impact protein synthesis .
Future Directions
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S/c1-16(2)22-20(25)15-29(27,28)19-13-24(18-10-6-5-9-17(18)19)14-21(26)23-11-7-3-4-8-12-23/h5-6,9-10,13,16H,3-4,7-8,11-12,14-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIWWCBOGIKPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.